molecular formula C17H21ClN6O2 B611418 Tomivosertib hydrochloride CAS No. 1849590-02-8

Tomivosertib hydrochloride

カタログ番号: B611418
CAS番号: 1849590-02-8
分子量: 376.8 g/mol
InChIキー: WBGPPUUXCGKTSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

トミボセルチブ塩酸塩は、以下を含む様々な化学反応を起こします。

    酸化と還元: 化合物の構造は、潜在的な酸化と還元反応を可能にする一方、具体的な試薬と条件は公表されていません。

    置換: アミノ基とピリミジニル基の存在は、適切な条件下で置換反応が起こる可能性を示唆しています。

    一般的な試薬と条件: これらの反応の具体的な試薬と条件は、公表されていません。

    主要生成物: これらの反応から生成される主要生成物は、用いられる具体的な試薬と条件によって異なります。

科学研究への応用

トミボセルチブ塩酸塩は、様々な科学研究に応用されています。

類似化合物との比較

トミボセルチブ塩酸塩は、MNK1とMNK2の二重阻害においてユニークです。類似の化合物には、以下のようなものがあります。

生物活性

Tomivosertib hydrochloride, also known as eFT-508, is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly in enhancing the efficacy of existing treatments and modulating immune responses. This article provides a comprehensive overview of the biological activity of Tomivosertib, including its mechanisms of action, clinical trial findings, and implications for cancer therapy.

Tomivosertib functions primarily by inhibiting the activity of MNK1 and MNK2, which are serine/threonine kinases involved in the regulation of protein translation. These kinases phosphorylate eIF4E at serine 209, a critical step that enhances the translation of specific mRNAs, including those encoding oncogenic proteins and immune checkpoint regulators such as PD-L1. By inhibiting MNK1/2, Tomivosertib disrupts this process, leading to reduced expression of PD-L1 and other factors that promote tumor growth and immune evasion .

Phase Ib Clinical Trials

A notable study evaluated Tomivosertib's pharmacodynamic effects in patients with metastatic breast cancer. The trial assessed its safety and efficacy when combined with paclitaxel. Key findings included:

  • Reduction in eIF4E Phosphorylation : The treatment resulted in a significant decrease in the phosphorylation levels of eIF4E at S209, indicating effective target engagement.
  • Proteomic Changes : Biopsies taken during treatment revealed alterations in the proteome and translatome of tumor cells, suggesting that Tomivosertib affects cellular signaling pathways involved in cancer progression.
  • Safety Profile : The combination therapy was well tolerated without significant pharmacokinetic interactions between Tomivosertib and paclitaxel .

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In a separate phase II trial (KICKSTART), Tomivosertib was tested alongside pembrolizumab for frontline treatment of NSCLC. Although there was some evidence of activity (median progression-free survival (PFS) of 13 weeks compared to 11.7 weeks for placebo), the results did not meet the pre-specified efficacy thresholds, leading to the termination of further development for this indication . Adverse effects were more prevalent in the Tomivosertib group, highlighting the need for careful consideration of its safety profile in combination therapies.

In Vitro and In Vivo Studies

Recent preclinical studies have demonstrated that Tomivosertib enhances chemosensitivity in various cancer models:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that Tomivosertib significantly increased the sensitivity of TNBC cells to chemotherapeutic agents like Adriamycin. Additionally, it restored effector functions in CD8+ T cells within the tumor microenvironment, suggesting a dual role in both direct tumor inhibition and immune modulation .
  • Mechanistic Insights : Mass cytometry analyses revealed that treatment with Tomivosertib led to decreased levels of PD-L1 and PD-L2 expression on tumor cells, further supporting its role as an immune checkpoint inhibitor .

Summary Table of Key Findings

Study TypeIndicationKey Findings
Phase Ib TrialMetastatic Breast CancerReduced eIF4E phosphorylation; well-toleratedEffective target engagement; safe with paclitaxel
Phase II KICKSTART TrialNon-Small Cell Lung CancerModest PFS improvement; higher adverse effectsLimited efficacy; further development halted
Preclinical StudiesTriple-Negative Breast CancerIncreased chemosensitivity; restored T cell functionPotential alternative therapy; dual mechanism

特性

CAS番号

1849590-02-8

分子式

C17H21ClN6O2

分子量

376.8 g/mol

IUPAC名

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChIキー

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

正規SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Tomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomivosertib hydrochloride
Reactant of Route 2
Tomivosertib hydrochloride
Reactant of Route 3
Tomivosertib hydrochloride
Reactant of Route 4
Tomivosertib hydrochloride
Reactant of Route 5
Tomivosertib hydrochloride
Reactant of Route 6
Reactant of Route 6
Tomivosertib hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。